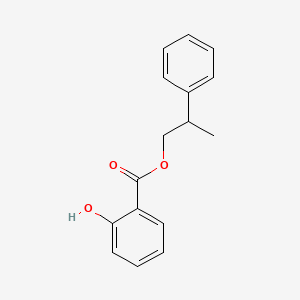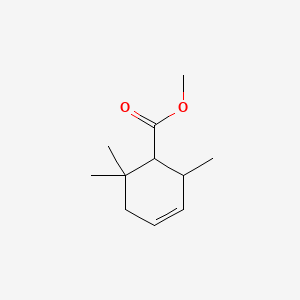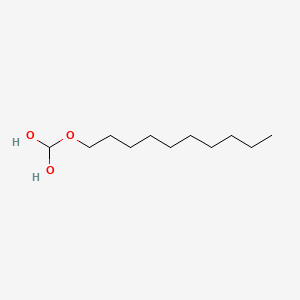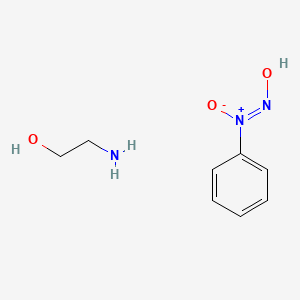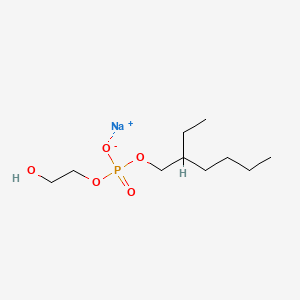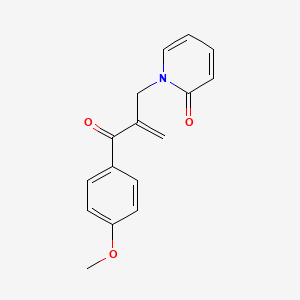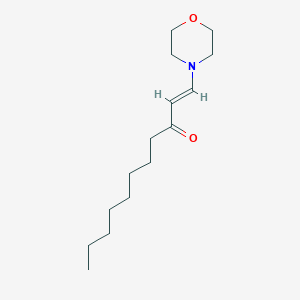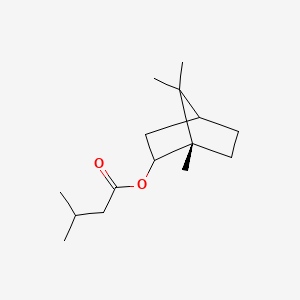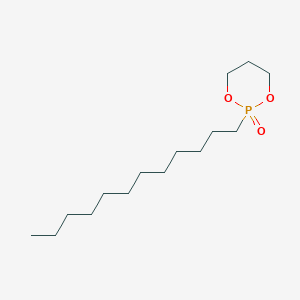
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound It is characterized by a dioxaphosphorinane ring structure with a dodecyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of dodecanol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxaphosphorinane ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxide to phosphines.
Substitution: The dioxaphosphorinane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted dioxaphosphorinane derivatives.
Aplicaciones Científicas De Investigación
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and in the study of phosphorus metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant and in the production of specialty polymers.
Mecanismo De Acción
The mechanism of action of 2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The dioxaphosphorinane ring can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 1,3,2-Dioxaphosphorinane-2-oxide
- Bisneopentyl glycol dithiocarboxyphosphate
Uniqueness
2-Dodecyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its long dodecyl side chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
Propiedades
Número CAS |
122833-44-7 |
|---|---|
Fórmula molecular |
C15H31O3P |
Peso molecular |
290.38 g/mol |
Nombre IUPAC |
2-dodecyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C15H31O3P/c1-2-3-4-5-6-7-8-9-10-11-15-19(16)17-13-12-14-18-19/h2-15H2,1H3 |
Clave InChI |
SGIGCGLFTBZIJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCP1(=O)OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


